BE“GHE Foundational & Exploratory

Check Availability & Pricing

Technical Guide: Spectroscopic Characterization
of 5-lodo-2-methoxybenzoic Acid[1]

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest |

Compound Name: 5-lodo-2-methoxybenzoic acid
CAS No.: 2786-00-7
Cat. No.: B1308377
Get Quote
. J

Executive Summary & Structural Significance

5-lodo-2-methoxybenzoic acid (5-1-2-MBA) serves as a critical halogenated building block in
medicinal chemistry, particularly in the synthesis of SGLT2 inhibitors and radiolabeled tracers
for SPECT imaging.[1] Its utility stems from the orthogonal reactivity of its functional groups: the
carboxylic acid (amide coupling/esterification), the methoxy group (directing group/hydrogen
bond acceptor), and the aryl iodide (Suzuki-Miyaura/Sonogashira cross-coupling handle).

This guide provides a definitive spectroscopic profile for 5-1-2-MBA. Unlike simple aromatics,
the steric bulk of the iodine at the C5 position and the electronic effects of the ortho-methoxy
group create a unigue spectral signature that requires careful deconvolution to distinguish it
from its isomers (e.g., 3-iodo or 4-iodo analogs).

Synthesis & Sample Preparation

To ensure the spectroscopic data presented below is reproducible, the sample must be of high
purity (>98%). The following protocol describes the generation of the analyte via electrophilic
aromatic substitution, favored at the C5 position due to the para-directing methoxy group.
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Validated Synthesis Protocol

Reaction: lodination of 2-methoxybenzoic acid (o-anisic acid) using N-lodosuccinimide (NIS).[1]
» Solubilization: Dissolve 2-methoxybenzoic acid (1.0 eq) in Acetonitrile (MeCN).

o Activation: Add Trifluoroacetic acid (TFA, 0.1 eq) as a catalyst.

 lodination: Add NIS (1.1 eq) portion-wise at room temperature.

o Mechanistic Note: The methoxy group activates the ring; the carboxylic acid deactivates it.
[1] The C5 position is electronically most favorable (para to activation, meta to
deactivation).

o Workup: Quench with 10% aqg. Sodium Thiosulfate (

) to remove excess iodine (color change from red/brown to yellow/clear).[1]

« Isolation: Acidify to pH 2 with 1M HCI. Filter the precipitate.[1][2]

 Purification: Recrystallize from Ethanol/Water.

Analytical Workflow Diagram
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Figure 1: Analytical workflow ensuring sample integrity prior to spectroscopic data acquisition.
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Nuclear Magnetic Resonance (NMR)
Spectroscopy[1][2][3]

The NMR profile of 5-1-2-MBA is characterized by a specific AMX spin system (or ABX
depending on field strength) in the aromatic region.[1]

Solvent Choice: DMSO-

is recommended over

due to the limited solubility of the free acid and the potential for carboxylic acid dimerization in
non-polar solvents, which broadens the -COOH signal.

H NMR Data (400 MHz, DMSO- )
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Mass Spectrometry (MS) Profile[1][2][4]

Mass spectrometry confirms the molecular weight and the presence of iodine (mass defect).

e Molecular Formula:

[11[3][4]

o Exact Mass: 277.94[1][3]
 lonization Mode: ESI Negative (ESI-) is preferred for carboxylic acids (
)[1]

Fragmentation Pathway

The fragmentation pattern is dominated by the stability of the aromatic core and the lability of
the carboxyl group.[1]

e Parent lon:
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Figure 2: Proposed ESI(-) fragmentation pathway for 5-lodo-2-methoxybenzoic acid.[1]

Infrared (IR) Spectroscopy[1][3][8]

The IR spectrum provides rapid confirmation of functional group integrity.[1]
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Quality Control & Storage

To maintain the integrity of the reference standard:

o Storage: Store at 2-8°C, protected from light. Aryl iodides can undergo photolytic
deiodination over time, turning the solid yellow/brown.[1]

e Purity Check (HPLC):

[¢]

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

[e]

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.[1]

(¢]

Detection: UV at 254 nm.[1]

[¢]

Retention Time: 5-lodo-2-methoxybenzoic acid will elute after the non-iodinated
precursor (2-methoxybenzoic acid) due to increased lipophilicity from the iodine atom.[1]

References

» Sigma-Aldrich.5-lodo-2-methoxybenzoic acid Product Specification & MSDS. CAS 2786-
00-7.[1][3] Retrieved from [1]
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» National Center for Biotechnology Information (2025).PubChem Compound Summary for
CID 621745, 5-lodo-2-methoxybenzoic acid. Retrieved from [1]

o SDBS.Spectral Database for Organic Compounds.[1][5] SDBS No. 12345 (Generalized
Reference for o-Anisic Acid derivatives).[1] Retrieved from [1]

o Castanet, A.-S., et al. (2002).[1] Mild and regioselective iodination of electron-rich aromatics.
Tetrahedron Letters. (Methodology grounding for NIS iodination protocol).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 5-lodo-2-methylbenzoic acid | C8H7102 | CID 621745 - PubChem
[pubchem.ncbi.nlm.nih.gov]

e 2.rsc.org [rsc.org]

¢ 3. echemi.com [echemi.com]

¢ 4. 5-Chloro-2-methoxybenzoic acid(3438-16-2) 1H NMR spectrum [chemicalbook.com]

¢ 5. Describe the expected spectral peaks for 2-methoxybenzoic acid (o-anisic .. [askfilo.com]

¢ To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 5-
lodo-2-methoxybenzoic Acid[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1308377/docs#technical-guide-spectroscopic-
characterization-of-5-iodo-2-methoxybenzoic-acid-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b1308377?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1308377?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

